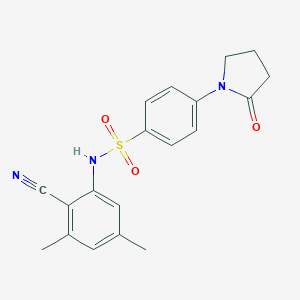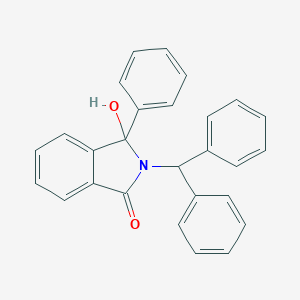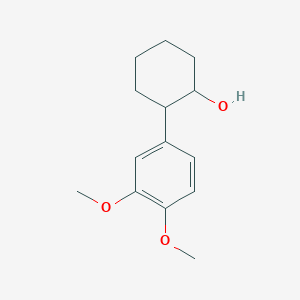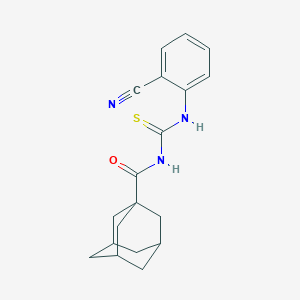amino]butanoic acid CAS No. 697229-49-5](/img/structure/B496715.png)
4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid” is a compound with the molecular formula C12H16FNO5S . It belongs to the class of organic compounds known as n-benzylbenzamides .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl ring and a butanoic acid group . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
-
- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .
- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules, contributed much to reductions in disease prevalence and improvements in well-being .
-
- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .
- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .
- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .
-
- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .
- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules , contributed much to reductions in disease prevalence and improvements in well-being .
-
- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .
- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .
- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .
Direcciones Futuras
The future directions for research on this compound could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .
Propiedades
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPDOUPTGXRCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B496640.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B496643.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfonyl)phenyl]prolinamide](/img/structure/B496644.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B496645.png)


![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)
![[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496650.png)
![[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496651.png)
![Ethyl 4-{[3-(trifluoromethyl)benzoyl]amino}phenylcarbamate](/img/structure/B496653.png)
![2-(Isopentyloxy)-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496654.png)